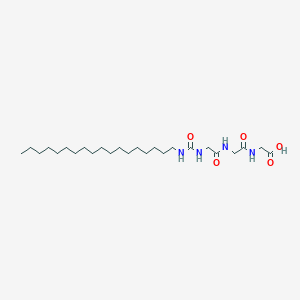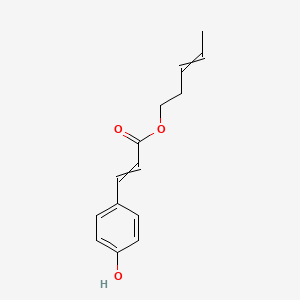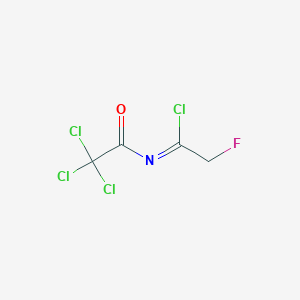
N-(Octadecylcarbamoyl)glycylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Octadecylcarbamoyl)glycylglycylglycine is a synthetic peptide derivative that combines the properties of a long-chain fatty acid with a tripeptide. This compound is of interest due to its unique structure, which allows it to interact with both hydrophobic and hydrophilic environments. This dual nature makes it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Octadecylcarbamoyl)glycylglycylglycine typically involves the coupling of octadecylamine with glycylglycylglycine. The process begins with the protection of the amino groups of glycylglycylglycine to prevent unwanted side reactions. The protected glycylglycylglycine is then reacted with octadecyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(Octadecylcarbamoyl)glycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(Octadecylcarbamoyl)glycylglycylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide-lipid interactions.
Biology: Employed in the study of membrane proteins and their interactions with lipids.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism of action of N-(Octadecylcarbamoyl)glycylglycylglycine involves its ability to interact with both hydrophobic and hydrophilic environments. This interaction is facilitated by the long octadecyl chain, which embeds into lipid bilayers, and the tripeptide moiety, which interacts with aqueous environments. This dual interaction allows the compound to stabilize emulsions and enhance the delivery of hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A simpler dipeptide that lacks the long hydrophobic chain.
N-(Octadecylcarbamoyl)glycine: Contains a single glycine residue instead of a tripeptide.
N-(Octadecylcarbamoyl)glycylglycine: Contains a dipeptide instead of a tripeptide.
Uniqueness
N-(Octadecylcarbamoyl)glycylglycylglycine is unique due to its combination of a long hydrophobic chain and a tripeptide moiety. This structure allows it to interact with both lipid bilayers and aqueous environments, making it more versatile than simpler peptides or fatty acid derivatives.
Properties
CAS No. |
193543-11-2 |
|---|---|
Molecular Formula |
C25H48N4O5 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
2-[[2-[[2-(octadecylcarbamoylamino)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C25H48N4O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-25(34)29-20-23(31)27-19-22(30)28-21-24(32)33/h2-21H2,1H3,(H,27,31)(H,28,30)(H,32,33)(H2,26,29,34) |
InChI Key |
JNMYCRMLQSGGIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide](/img/structure/B12572988.png)
![1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B12572990.png)

![tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate](/img/structure/B12573010.png)

![2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol](/img/structure/B12573030.png)


![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)
![4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-[(prop-2-en-1-yl)oxy]-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]decan-2-yl carbonate](/img/structure/B12573051.png)
![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)

![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)

